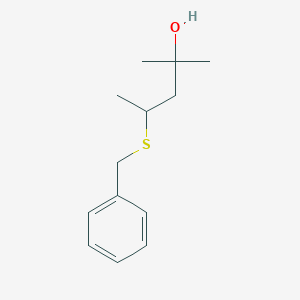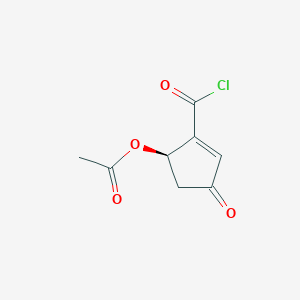
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate typically involves the reaction of cyclopentadiene with phosgene to introduce the chlorocarbonyl group. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorocarbonyl group or to convert it into other functional groups.
Substitution: The acetate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of esters or ethers.
Scientific Research Applications
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate group.
(1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of (1R)-2-(Chlorocarbonyl)-4-oxocyclopent-2-en-1-yl acetate lies in its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the chlorocarbonyl and acetate groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
76865-78-6 |
|---|---|
Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
[(1R)-2-carbonochloridoyl-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H7ClO4/c1-4(10)13-7-3-5(11)2-6(7)8(9)12/h2,7H,3H2,1H3/t7-/m1/s1 |
InChI Key |
IAAJPNLTBLXGOE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)C=C1C(=O)Cl |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


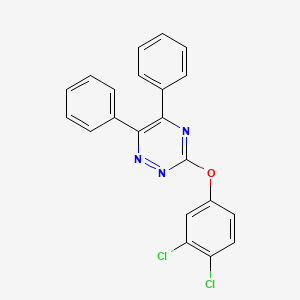
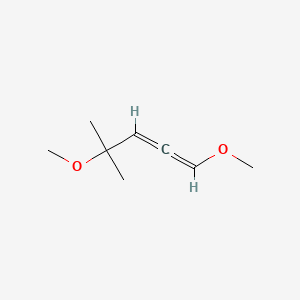
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
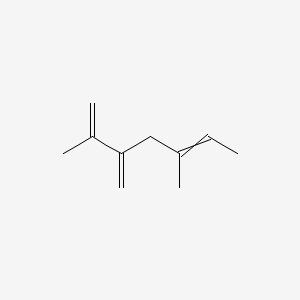
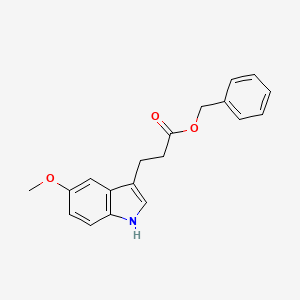
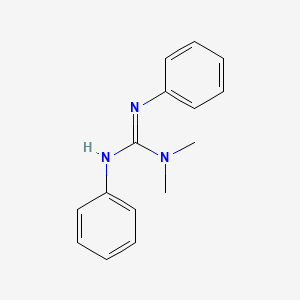
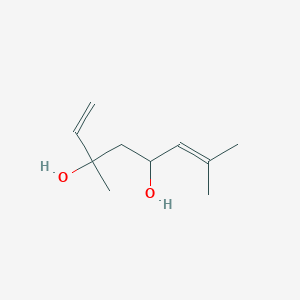
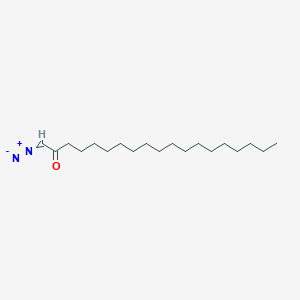
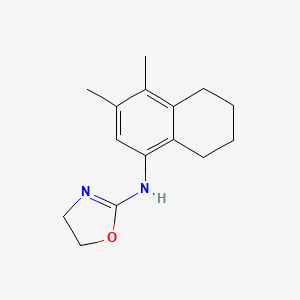
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)

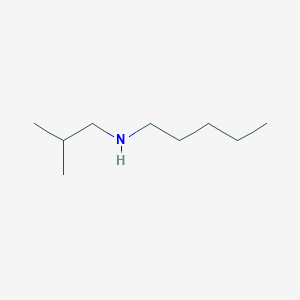
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
